molecular formula C16H15BrN2O6 B11106051 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11106051
M. Wt: 411.20 g/mol
InChI Key: CZYIMHIUIDKNHL-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 2,3,4-trihydroxybenzaldehyde.

    Formation of Intermediate: 4-bromo-2-methoxyphenol is reacted with chloroacetic acid in the presence of a base to form 2-(4-bromo-2-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide is condensed with 2,3,4-trihydroxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: The bromine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Reduced hydrazine derivatives are formed.

    Substitution: Substituted phenoxy derivatives are the major products.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound may serve as lead compounds for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups provide sites for cross-linking and other chemical modifications.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves interactions with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with biological macromolecules, while the hydrazone linkage can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE: Lacks the trihydroxyphenyl moiety.

    2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE: Contains a simpler phenyl moiety with fewer hydroxyl groups.

Uniqueness

The presence of the trihydroxyphenyl moiety in 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE provides additional sites for hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C16H15BrN2O6

Molecular Weight

411.20 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15BrN2O6/c1-24-13-6-10(17)3-5-12(13)25-8-14(21)19-18-7-9-2-4-11(20)16(23)15(9)22/h2-7,20,22-23H,8H2,1H3,(H,19,21)/b18-7+

InChI Key

CZYIMHIUIDKNHL-CNHKJKLMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.